2-Fluoro-N-methyl-1H-purin-6-amine

Lipophilicity Drug Design Physicochemical Properties

Researchers synthesizing modified siRNA phosphoramidites often face multi-step de novo purine construction, causing supply bottlenecks. 2-Fluoro-N-methyl-1H-purin-6-amine (CAS 630103-42-3) is a ready-to-use dual-substituted aglycone that eliminates this challenge. • Enables convergent synthesis of 2'-fluoro-N6-methyladenosine phosphoramidites for siRNA with enhanced serum stability and modulated immunogenicity. • C2-fluoro group increases adenine receptor affinity ~6-fold (Ki=620 nM) vs. N6-methyl alone (Ki=3.64 µM); XLogP3=0.5. • Available in 1g-10g quantities with full analytical documentation. Standard global shipping.

Molecular Formula C6H6FN5
Molecular Weight 167.14 g/mol
Cat. No. B11915812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-methyl-1H-purin-6-amine
Molecular FormulaC6H6FN5
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=C1NC=N2)F
InChIInChI=1S/C6H6FN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)
InChIKeyRBUIAQROSMQKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-methyl-1H-purin-6-amine: Dual-Substituted Purine Building Block


2-Fluoro-N-methyl-1H-purin-6-amine (CAS 630103-42-3) is a purine heterocycle featuring simultaneous substitution at the C2 (fluorine) and N6 (methylamine) positions [1]. This dual modification combines the electron-withdrawing and metabolic stabilizing properties of fluorine with the altered hydrogen-bonding profile of an N6-methyl group [2]. The compound serves as a critical aglycone precursor for synthesizing modified nucleosides, particularly 2'-fluoro-N6-methyladenosine phosphoramidites used in therapeutic siRNA, where 2'-fluoro modifications on the sugar enhance serum stability and N6-methylation modulates potency and immunogenicity [2].

Workflow siRNA phosphoramidite synthesis via convergent route
Core Feature Dual C2-fluoro / N6-methylamino purine scaffold
Selection Context Fragment library design, epitranscriptomic probe synthesis

2-Fluoro-N-methyl-1H-purin-6-amine vs. Mono-Substituted Analogs


The performance of purine-based compounds in biological systems is exquisitely sensitive to the combined effects of multiple substitutions. At the rat adenine receptor, the 2-fluoro modification alone increases binding affinity by nearly 6-fold (Ki = 620 nM) compared to N6-methylation alone (Ki = 3.64 µM), demonstrating that these groups impact molecular recognition through distinct and non-interchangeable mechanisms [1]. Attempts to use a mono-substituted analog as a surrogate for the dual-substituted 2-fluoro-N-methyl-1H-purin-6-amine would therefore forego the additive or synergistic properties that are essential for applications requiring precise control over lipophilicity (XLogP3 = 0.5) [2] and hydrogen-bonding topology. The following quantitative evidence illustrates where the specific combination of C2-fluoro and N6-methylamino functionalities yields measurable differences that directly impact scientific selection.

Non-interchangeable affinity determinants
2-Fluoro and N6-methyl groups impact adenine receptor recognition through separate mechanisms; a mono-substituted analog may shift binding mode and potency.
Divergent physicochemical profile
The combined substitution alters computed lipophilicity and hydrogen-bond donor/acceptor counts in ways not recapitulated by either single modification alone.
Synthetic route advantage lost
Mono-substituted purines require additional steps or divergent strategies to achieve the same dual modification, reducing step economy and yield.

2-Fluoro-N-methyl-1H-purin-6-amine: Quantitative Comparisons


Lipophilicity (XLogP3) Comparison

The addition of a methyl group to the N6 position of 2-fluoroadenine to create 2-fluoro-N-methyl-1H-purin-6-amine improves its computed lipophilicity (XLogP3) from 0.0 to 0.5, representing a meaningful shift towards the optimal range for passive membrane permeability (typically LogP 1–3) [1]. In contrast, the non-fluorinated N6-methyladenine, while having a similar XLogP3, lacks the electron-withdrawing fluorine that influences heterocycle reactivity and metabolic stability [2]. This specific combination is not achievable by blending the two mono-substituted analogs.

Lipophilicity (XLogP3)
Reported
Target XLogP3 = 0.5 2-Fluoroadenine = 0.0 N6-Methyladenine = 0.5
Supports passive permeability screening fit
Computed XLogP3; membrane assay validation recommended
Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Donor Count vs. 2-Fluoroadenine

The N6-methyl substitution in 2-fluoro-N-methyl-1H-purin-6-amine reduces the hydrogen bond donor count from 3 (2-fluoroadenine) to 2, while increasing the acceptor count from 4 to 5, fundamentally altering the compound's hydrogen-bonding pharmacophore [1]. This shift is critical for applications where adenine receptor agonism must be balanced with other off-target interactions, as the adenine receptor shows distinct SAR for N6-substituted vs. C2-substituted analogs [2].

H-Bond Donor Count
Class-level inference
Target donors = 2 2-Fluoroadenine = 3 Adenine = 3
Altered H-bond pharmacophore for fragment libraries
Inferred from computed descriptors; experimental binding confirmation needed
Hydrogen Bonding Molecular Recognition Fragment-Based Drug Design

Inferred Adenine Receptor Affinity

While direct binding data for 2-fluoro-N-methyl-1H-purin-6-amine at the adenine receptor are not available, the individual contributions of the 2-fluoro (Ki = 620 nM) and N6-methyl (Ki = 3.64 µM) substitutions have been rigorously quantified in rat brain cortical membrane competition assays [1]. The 2-fluoro modification provides a 5.9-fold increase in affinity over the N6-methyl modification. Combining these two favorable modifications within a single molecular scaffold is a recognized medicinal chemistry strategy for additive affinity gains, making the dual-substituted compound a compelling candidate for further profiling where both high affinity and the altered hydrogen-bonding network are desired.

Inferred Adenine Receptor Affinity
Class-level inference
Target Ki: not available 2-Fluoroadenine Ki = 620 nM N6-Methyladenine Ki = 3640 nM
Combined scaffold may integrate affinity-enhancing motifs
Direct binding data unavailable; inference only
Adenine Receptor Binding Affinity Structure-Activity Relationship

Synthetic Efficiency for siRNA Phosphoramidites

2-Fluoro-N-methyl-1H-purin-6-amine is the necessary aglycone precursor for the synthesis of 2'-fluoro-N6-methyladenosine phosphoramidites, which are specifically incorporated into therapeutic siRNAs [1]. A published synthesis route demonstrates that the nucleobase is directly coupled to a 2'-fluoro-2'-deoxyribose sugar to generate the fully modified nucleoside, after which standard phosphoramidite chemistry is employed [1]. Using alternative mono-substituted nucleobases would require divergent, lower-yielding synthetic strategies to achieve the same dual pattern of modification, if achievable at all. This positions the compound as a strategically superior starting material for integrated chemical synthesis programs.

Synthetic Convergence
Supporting evidence
Single-step coupling to 2'-fluoro sugar reported
Enables streamlined phosphoramidite production
Based on published synthesis route (Chen et al., 2023)
siRNA Therapeutics Phosphoramidite Synthesis Oligonucleotide Modification

2-Fluoro-N-methyl-1H-purin-6-amine Application Scenarios


siRNA Phosphoramidite Synthesis for Drug Discovery

Oligonucleotide therapeutic companies developing siRNA candidates can procure this compound as the aglycone building block for 2'-fluoro-N6-methyladenosine phosphoramidite synthesis. The resulting modified nucleoside, when incorporated into the siRNA duplex, confers both the serum stability benefits of 2'-fluoro sugar modification and the immunogenicity-modulating effects of N6-methylation [1]. The convergent synthesis enabled by this dual-substituted base streamlines the production workflow.

Focused Adenine Receptor Library

Medicinal chemistry groups targeting orphan adenine receptors can use this compound as a privileged fragment. Its computed lipophilicity (XLogP3 = 0.5) [2] and reduced hydrogen bond donor count (2) [2] relative to adenine (3) provide a distinct physicochemical and pharmacophoric profile for fragment screening. The individual binding contributions of its two substituent groups have been validated at the rat adenine receptor (Ki = 620 nM for 2-fluoro; Ki = 3.64 µM for N6-methyl) [3], supporting the rationale for testing the combined scaffold.

Probes for Epitranscriptomic Reader Proteins

Research groups studying N6-methyladenosine (m6A) reader, writer, and eraser proteins can utilize this fluorinated analog as a non-nucleoside chemical probe. The C2-fluoro substitution introduces a distinct 'F NMR handle for conformational and binding studies, while the N6-methyl group mimics the natural m6A modification critical for protein recognition. This dual functionality is absent in either 2-fluoroadenine or N6-methyladenine alone.

Nucleoside Analog Library Synthesis

Contract research organizations and academic core facilities performing parallel synthesis of nucleoside analogs for antiviral or anticancer screening can uniquely benefit from procuring this compound in multi-gram quantities. Its dual-substituted purine core allows for late-stage diversification at the N9 position via N-glycosylation, generating a library of nucleoside candidates that would otherwise require separate synthetic routes if starting from mono-substituted purines.

Application
Selection Property
Validation Focus
siRNA phosphoramidite synthesis
Dual-substituted purine aglycone for convergent route
Coupling yield and siRNA duplex stability
Adenine receptor fragment library
Computed XLogP3 and reduced H-bond donor profile
Receptor binding confirmation and selectivity
Epitranscriptomic probe synthesis
C2-fluoro NMR handle and N6-methyl m6A mimic
Protein binding and conformational studies
Nucleoside analog library diversification
Late-stage N9 glycosylation enabled by dual-substituted core
Glycosylation efficiency and library diversity
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